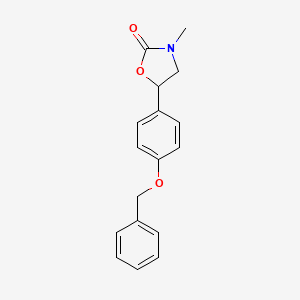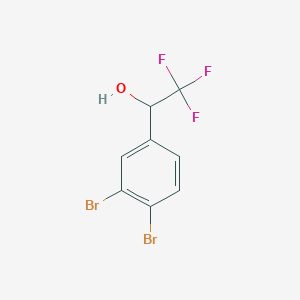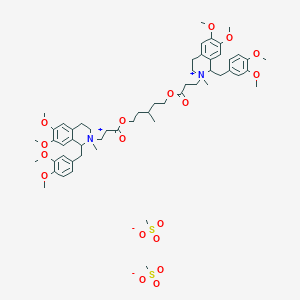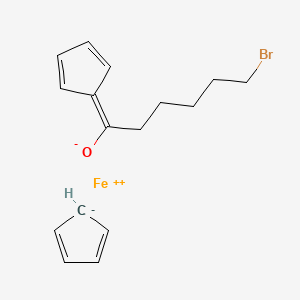
2-(1-Hydroxy-2-methylpropan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxy-2-methylpropan-2-yl)phenol is an organic compound with the molecular formula C10H14O2 It is a phenolic compound characterized by a hydroxyl group (-OH) attached to a benzene ring, and a 2-methylpropan-2-yl group attached to the same ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2-methylpropan-2-yl)phenol can be achieved through several methods. One common approach involves the hydroxylation of benzenes, where a hydroxyl group is introduced to the benzene ring. This can be done using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst like iron(III) chloride (FeCl3) .
Another method involves nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring. For example, the reaction of 2-methylpropan-2-ol with phenol in the presence of a strong base like sodium hydroxide (NaOH) can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced catalysts to enhance reaction efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Hydroxy-2-methylpropan-2-yl)phenol undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where electrophiles replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nitric acid
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Halogenated or nitrated phenols
Applications De Recherche Scientifique
2-(1-Hydroxy-2-methylpropan-2-yl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1-Hydroxy-2-methylpropan-2-yl)phenol involves its interaction with molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This antioxidant activity is attributed to the hydroxyl group on the benzene ring, which can undergo redox reactions .
In biological systems, the compound may interact with enzymes and proteins, modulating their activity and exerting anti-inflammatory and anti-tumor effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s phenolic structure plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
2-(1-Hydroxy-2-methylpropan-2-yl)phenol can be compared with other similar compounds, such as:
Phenol: A simpler phenolic compound with a hydroxyl group attached to a benzene ring.
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-(1-hydroxy-2-methylpropan-2-yl)phenol |
InChI |
InChI=1S/C10H14O2/c1-10(2,7-11)8-5-3-4-6-9(8)12/h3-6,11-12H,7H2,1-2H3 |
Clé InChI |
WENKUOBYVZCMLU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12286873.png)
![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)

![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)
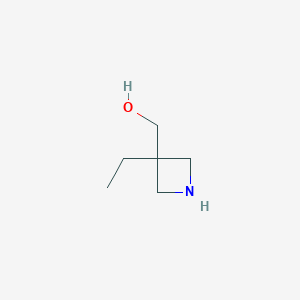
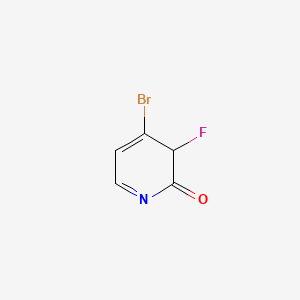
![2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B12286914.png)
